

# Reactivity of 1-Methoxy-2-methyl-2-propanol compared to other alcohols

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An Objective Comparison of the Reactivity of **1-Methoxy-2-methyl-2-propanol** with Other Alcohols

### Introduction

**1-Methoxy-2-methyl-2-propanol** is a unique organic molecule that combines the functional groups of both an ether and a tertiary alcohol. Its structure, CH<sub>3</sub>OC(CH<sub>3</sub>)<sub>2</sub>CH<sub>2</sub>OH, dictates its chemical behavior, setting it apart from simpler alcohols. This guide provides a comparative analysis of the reactivity of **1-Methoxy-2-methyl-2-propanol** against other common alcohols such as tertiary-butanol, 1-methoxy-2-propanol, and methanol. The comparisons are supported by experimental data and established chemical principles, offering valuable insights for researchers, scientists, and professionals in drug development.

## **Structural and Physical Properties**

The presence of a tertiary alcohol group and an ether linkage in **1-Methoxy-2-methyl-2-propanol** influences its physical properties. The tertiary alcohol structure introduces steric hindrance around the hydroxyl group, while the methoxy group adds polarity and the potential for hydrogen bonding.



Property	1-Methoxy-2- methyl-2- propanol	Tertiary- Butanol (2- Methyl-2- propanol)	1-Methoxy-2- propanol	Methanol
Structure	CH <sub>3</sub> C(CH <sub>3</sub> ) (OH)CH <sub>2</sub> OCH <sub>3</sub>	(СН₃)₃СОН	CH₃OCH₂CH(O H)CH₃	СН₃ОН
Molar Mass ( g/mol )	104.15[1][2]	74.12	90.12[3]	32.04
Boiling Point (°C)	115-116[1]	82.4	119-120	64.7
Density (g/mL at 25°C)	0.892[1]	0.781	0.921	0.792
Flash Point (°C)	27.78[1]	11	31.5[4]	11
Solubility in Water	Miscible	Miscible	Miscible[5]	Miscible

# **Reactivity Comparison**

The reactivity of alcohols is largely determined by the substitution of the carbon atom bonded to the hydroxyl group (primary, secondary, or tertiary) and the presence of other functional groups.

## **Oxidation Reactions**

Oxidation of alcohols typically involves the removal of a hydrogen atom from the hydroxylbearing carbon.

1-Methoxy-2-methyl-2-propanol & Tertiary-Butanol: As tertiary alcohols, they lack a
hydrogen atom on the carbon attached to the -OH group. Consequently, they are resistant to
oxidation under standard conditions (e.g., using chromic acid or potassium permanganate).
 [6] Stronger oxidizing agents under harsh conditions can lead to the cleavage of carboncarbon bonds.



- 1-Methoxy-2-propanol: This secondary alcohol can be oxidized to a ketone, 1-methoxy-2-propanone. Studies on its oxidation by reagents like ditelluratoargentate(III) and ditelluratocuprate(III) in an alkaline medium show that the reaction proceeds, and its kinetics can be determined spectrophotometrically.[7][8]
- Methanol: As a primary alcohol, methanol is readily oxidized, first to formaldehyde and then to formic acid and carbon dioxide.

## **Dehydration Reactions**

Acid-catalyzed dehydration of alcohols leads to the formation of alkenes. The ease of dehydration generally follows the order: tertiary > secondary > primary, which corresponds to the stability of the intermediate carbocation.

- 1-Methoxy-2-methyl-2-propanol & Tertiary-Butanol: Both readily undergo dehydration via an E1 mechanism. The reaction involves protonation of the hydroxyl group, loss of a water molecule to form a stable tertiary carbocation, and subsequent elimination of a proton to form an alkene.[9] For 2-methyl-2-propanol, this yields 2-methylpropene.[9][10] The dehydration of 1-Methoxy-2-methyl-2-propanol would be expected to proceed similarly.
- 1-Methoxy-2-propanol: As a secondary alcohol, it dehydrates under more stringent conditions than tertiary alcohols, also typically through an E1 mechanism.[11]
- Methanol: Lacking a beta-hydrogen, methanol cannot form an alkene and instead forms dimethyl ether upon acid-catalyzed dehydration.

## **Nucleophilic Substitution (SN1 Reactions)**

The reactivity of alcohols in SN1 reactions also depends on the stability of the carbocation formed.

- 1-Methoxy-2-methyl-2-propanol & Tertiary-Butanol: These alcohols react readily via an SN1 mechanism with hydrogen halides (e.g., HBr).[12] The formation of a stable tertiary carbocation is the rate-determining step.[13]
- 1-Methoxy-2-propanol: Being a secondary alcohol, it can undergo SN1 reactions, but typically slower than tertiary alcohols. SN2 reactions are also possible depending on the



conditions.

• Methanol: As a primary alcohol, it reacts with hydrogen halides predominantly through an SN2 mechanism.

#### **Esterification**

Esterification is the reaction of an alcohol with a carboxylic acid to form an ester. The reaction is sensitive to steric hindrance.

- 1-Methoxy-2-methyl-2-propanol & Tertiary-Butanol: The bulky tertiary nature of these alcohols creates significant steric hindrance around the hydroxyl group, making acid-catalyzed esterification (Fischer esterification) very slow and inefficient.
- 1-Methoxy-2-propanol: This secondary alcohol undergoes esterification more readily than its tertiary counterpart. For instance, its esterification with acetic acid to produce 1-methoxy-2-propyl acetate (PMA) has been studied using ion-exchange resins as catalysts.[14]
- Methanol: Being the least sterically hindered primary alcohol, methanol reacts most readily in esterification reactions.

## **Kinetic Data Comparison**

Kinetic studies provide quantitative measures of reactivity. The table below summarizes rate constants for reactions with hydroxyl radicals (OH), which are important in atmospheric degradation.

Alcohol	Reactant	Rate Constant (k) (cm³ molecule <sup>-1</sup> s <sup>-1</sup> )	Conditions
3-Methoxy-3-methyl- 1-butanol*	OH Radical	$(1.64 \pm 0.18) \times 10^{-11}$	296 ± 2 K[15]
1-Methoxy-2-propanol	OH Radical	$(2.19 \pm 0.23) \times 10^{-11}$	Room Temp[15]
1-Methoxy-2-propanol	Ditelluratoargentate(III )	Varies with reactant concentration	Alkaline Medium[7] [16]



Note: 3-Methoxy-3-methyl-1-butanol is a structural analog of **1-Methoxy-2-methyl-2-propanol**, and its reactivity with OH radicals is expected to be comparable.

# **Experimental Protocols**

# Protocol 1: Acid-Catalyzed Dehydration of a Tertiary Alcohol

This protocol describes a general procedure for the dehydration of an alcohol like 2-methyl-2-propanol.

- Apparatus Setup: Assemble a simple distillation apparatus. Use a heating mantle as the heat source.
- Reaction Mixture: In the distillation flask, place the tertiary alcohol (e.g., 2-methyl-2-propanol). Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.[11]
- Distillation: Gently heat the mixture. The alkene product, being more volatile, will distill over.

  [9] Collect the distillate in a receiving flask cooled in an ice bath.
- Purification: Wash the collected distillate with a sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash. Dry the product over an anhydrous drying agent (e.g., anhydrous MgSO<sub>4</sub>).
- Characterization: Characterize the product using techniques like gas chromatography (GC)
   to assess purity and NMR or IR spectroscopy to confirm its structure.

# Protocol 2: Kinetic Measurement of Oxidation by Spectrophotometry

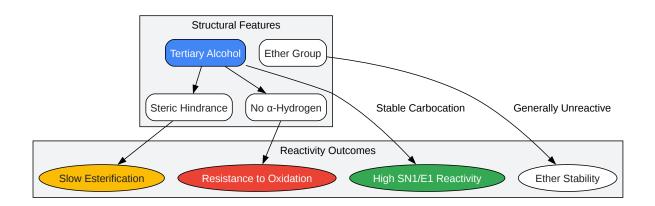
This protocol is based on the study of the oxidation of 1-methoxy-2-propanol.[7][8]

Reagent Preparation: Prepare solutions of the alcohol, the oxidant (e.g.,
Ditelluratocuprate(III) - DTC), and the alkaline medium (e.g., NaOH) of known concentrations
in doubly distilled water.



- Temperature Control: Use a spectrophotometer with a thermostated cell holder to maintain a constant reaction temperature (e.g., 293.2–313.2 K).
- Reaction Initiation: Mix the reactant solutions in a quartz cuvette. The reaction is initiated by adding the alcohol solution to the mixture of oxidant and alkaline solution.
- Data Acquisition: Monitor the reaction progress by measuring the decrease in absorbance of the oxidant (DTC) at its maximum absorption wavelength over time.
- Data Analysis: The pseudo-first-order rate constant (k\_obs) is determined from the slope of the plot of ln(Absorbance) versus time. By varying the concentrations of the alcohol and hydroxide ions, the reaction order with respect to each component can be determined.

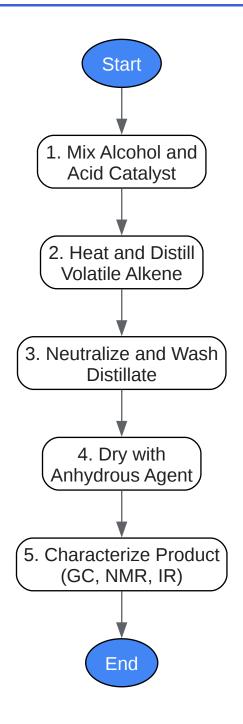
### **Visualizations**



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Caption: Structural features of **1-Methoxy-2-methyl-2-propanol** and their influence on its reactivity.





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Caption: Experimental workflow for the acid-catalyzed dehydration of a tertiary alcohol.

Caption: The E1 mechanism for the dehydration of **1-Methoxy-2-methyl-2-propanol**.

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